REACTION_CXSMILES
|
[C:1](Cl)([Cl:3])=[O:2].[CH3:5][O:6][C:7](=[O:15])[C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.N1C=CC=CC=1>C1(C)C=CC=CC=1>[Cl:3][C:1]([O:14][C:11]1[CH:12]=[CH:13][C:8]([C:7]([O:6][CH3:5])=[O:15])=[CH:9][CH:10]=1)=[O:2]
|
Name
|
|
Quantity
|
42.6 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)O)=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
(flame-dried, N2)
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath so that the temperature
|
Type
|
CUSTOM
|
Details
|
did not exceed 20° C
|
Type
|
ADDITION
|
Details
|
during the addition
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 3 h, at which point the mixture
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
was filtered on a buchner funnel
|
Type
|
WASH
|
Details
|
The pyridinium salts were washed with toluene (150 mL)
|
Type
|
WASH
|
Details
|
the combined organic phase washed with 1 N HCl (2×), water (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over CaCI2 and Na2SO4
|
Type
|
CUSTOM
|
Details
|
the toluene removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield yellowish crystals
|
Type
|
CUSTOM
|
Details
|
After continued drying
|
Type
|
CUSTOM
|
Details
|
m.p. 52-53° C. (lit. 51-52° C.)
|
Name
|
|
Type
|
|
Smiles
|
ClC(=O)OC1=CC=C(C=C1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |